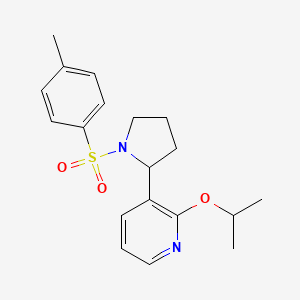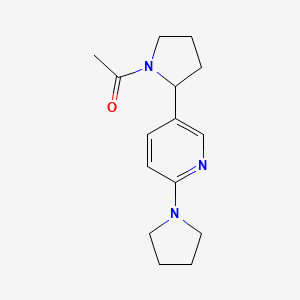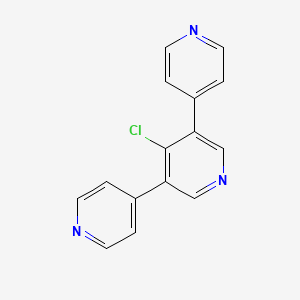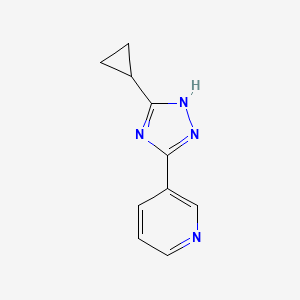
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-phenylpiperazine with a thiazole derivative. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes a condensation reaction with 4-phenylpiperazine in the presence of a chlorinating agent to introduce the chloro group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to neurotransmission and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
Uniqueness
4-Chloro-2-(4-phenylpiperazin-1-yl)thiazole-5-carbaldehyde is unique due to its specific combination of a thiazole ring with a phenylpiperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H14ClN3OS |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
4-chloro-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H14ClN3OS/c15-13-12(10-19)20-14(16-13)18-8-6-17(7-9-18)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clave InChI |
MAZIBHNWNVFLOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















